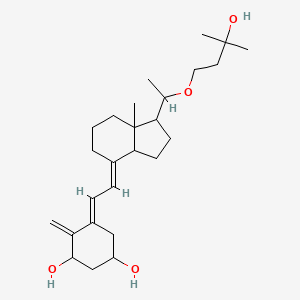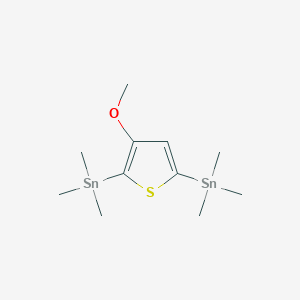
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a chemical compound with the molecular formula C13H17NO2This compound is a colorless to light orange or yellow clear liquid and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be synthesized through several methods. One common method involves the esterification of 1-benzylpyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 1-benzylpyrrolidine-3-carboxylic acid.
Reduction: 1-benzylpyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-benzylpyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be compared with other similar compounds such as:
Methyl 1-benzylpyrrolidine-3-carboxylate: Similar structure but without the oxalate group.
1-benzylpyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.
1-benzylpyrrolidine-3-methanol: The reduced form of the ester.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C15H19NO6 |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
URDFHDREHUSQED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)



![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)

![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)




![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)
